2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine
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Overview
Description
2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine is a heterocyclic compound with the molecular formula C11H6F3NO and a molecular weight of 225.17 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxy group at the 2-position and a trifluorophenyl group at the 3-position. It is also referred to as trifludimoxazin.
Preparation Methods
The synthesis of 2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine typically involves the following steps:
Starting Material: The synthesis often begins with 2-chloro-3-(2,4,6-trifluorophenyl)pyridine.
Hydroxylation: The chloro group is replaced with a hydroxy group through a nucleophilic substitution reaction.
Industrial Production: Industrial methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific solvents and catalysts.
Chemical Reactions Analysis
2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine can be compared with other similar compounds:
Similar Compounds: Examples include 2-Hydroxy-6-(trifluoromethyl)pyridine and 3-Hydroxy-2-(2,4,6-trifluorophenyl)pyridine.
Properties
IUPAC Name |
3-(2,4,6-trifluorophenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-6-4-8(13)10(9(14)5-6)7-2-1-3-15-11(7)16/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRJBZWGPZXMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682896 |
Source
|
Record name | 3-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-25-5 |
Source
|
Record name | 3-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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